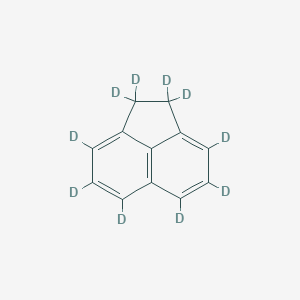

Acenaphthen-d10

Übersicht

Beschreibung

Acenaphthen-d10 ist eine deuterierte Form von Acenaphthen, einem polycyclischen aromatischen Kohlenwasserstoff (PAK). Es besteht aus einem Naphthalinring mit einer Ethylenbrücke, die die Positionen 1 und 8 verbindet, und alle Wasserstoffatome werden durch Deuteriumatome ersetzt. Diese Verbindung wird aufgrund ihrer stabilen Isotopennatur hauptsächlich als interner Standard in verschiedenen analytischen Techniken verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Deuterierung von Acenaphthen synthetisiert werden. Der Prozess beinhaltet den Austausch von Wasserstoffatomen durch Deuteriumatome unter Verwendung von Deuteriumgas (D2) oder deuterierten Lösungsmitteln unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Palladium auf Kohlenstoff (Pd/C), um den Austausch zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Deuterierungsprozess wird in Reaktoren durchgeführt, die für die effiziente Handhabung von Deuteriumgas und Katalysatoren ausgelegt sind. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um die gewünschte Isotopenreinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

Acenaphthen-d10 wird aufgrund seiner stabilen Isotopennatur in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Pharmazeutische Forschung: Wird bei der Synthese von deuterierten Medikamenten eingesetzt, um deren Stoffwechselwege zu untersuchen und ihre pharmakokinetischen Eigenschaften zu verbessern.

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit verbesserten Eigenschaften eingesetzt, wie z. B. verbesserte thermische Stabilität und Beständigkeit gegen Abbau.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt in erster Linie mit seiner Verwendung als interner Standard zusammen. Es übt keine biologischen Wirkungen aus, sondern dient als Referenzverbindung in analytischen Techniken. Die Deuteriumatome in this compound bieten einen deutlichen Massendifferenz im Vergleich zu nicht-deuterierten Verbindungen, was eine genaue Quantifizierung und Analyse ermöglicht .

Wirkmechanismus

Target of Action

Acenaphthene-d10 is a deuterated derivative of acenaphthene, a polycyclic aromatic hydrocarbon Similar compounds have been shown to interact with various biological targets, including enzymes and receptors involved in endocrine signaling .

Mode of Action

They can bind to receptors, alter enzyme activity, and interfere with cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to disrupt endocrine signaling pathways . For example, some polycyclic aromatic hydrocarbons can induce the expression of vitellogenin, a liver-specific protein, in male fathead minnows .

Pharmacokinetics

The compound’s molecular weight (16427 g/mol ) and its physical properties, such as its boiling point (277-279 °C ) and melting point (95-97 °C ), may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Related compounds have been shown to cause various biological effects, such as disruption of endocrine signaling .

Action Environment

The action, efficacy, and stability of acenaphthene-d10 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light and moisture . Moreover, its action and efficacy can be influenced by the presence of other compounds and environmental contaminants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acenaphthene-d10 can be synthesized by deuteration of acenaphthene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange .

Industrial Production Methods

Industrial production of acenaphthene-d10 follows similar principles but on a larger scale. The deuteration process is carried out in reactors designed to handle deuterium gas and catalysts efficiently. The product is then purified through distillation or recrystallization to achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acenaphthen-d10 durchläuft verschiedene chemische Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln. Dazu gehören:

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4)

Substitution: Halogene (z. B. Brom, Chlor), Nitroverbindungen (z. B. Salpetersäure)

Hauptprodukte, die gebildet werden

Oxidation: Acenaphthenchinon

Reduktion: Dihydroacenaphthen

Substitution: Halogenierte oder nitrierte Acenaphthen-Derivate

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acenaphthen: Die nicht-deuterierte Form von Acenaphthen-d10, die in ähnlichen Anwendungen eingesetzt wird, jedoch nicht die isotopische Stabilität aufweist.

Einzigartigkeit

This compound ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität und eindeutige massenspektrometrische Eigenschaften bietet. Dies macht es zu einem unschätzbaren Werkzeug in der analytischen Chemie und in Forschungsanwendungen, bei denen eine präzise Quantifizierung und Analyse erforderlich ist .

Biologische Aktivität

Acenaphthene-d10 is a deuterated form of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. The study of its biological activity is crucial for understanding its impact on health and the environment, especially given the increasing concern over PAHs as environmental pollutants.

Acenaphthene-d10 (CAS Number: 15067-26-2) is characterized by the following chemical properties:

- Molecular Formula : C12H8D10

- Molecular Weight : 162.24 g/mol

- Solubility : Low solubility in water, but soluble in organic solvents.

These properties influence its behavior in biological systems and its interactions with various biochemical pathways.

Antioxidant Activity

Recent studies have demonstrated that acenaphthene-d10 can serve as an internal standard in assays measuring antioxidant activity. Its role has been evaluated in various assays, including:

- DPPH Scavenging Assay : This assay measures the ability of compounds to scavenge free radicals. Acenaphthene-d10 was used to calibrate results, providing a baseline for evaluating the antioxidant capacity of other compounds .

- ABTS Radical Scavenging Assay : Similar to DPPH, this assay evaluates the ability to neutralize the ABTS radical. The presence of acenaphthene-d10 in experimental setups helps quantify the antioxidant activity of flavonoids and other compounds .

Toxicological Studies

Toxicological assessments have indicated that PAHs, including acenaphthene and its deuterated variant, can exhibit mutagenic and carcinogenic properties. Acenaphthene-d10's biological activity has been investigated through:

- In Vitro Studies : Research has shown that exposure to PAHs can lead to oxidative stress and DNA damage in various cell lines. Acenaphthene-d10 has been utilized to trace metabolic pathways and assess the extent of cellular damage caused by PAHs .

- Case Studies on Wildlife : Studies involving wildlife have shown bioaccumulation of PAHs, including acenaphthene-d10, in various species. This accumulation raises concerns about ecological impacts and potential health risks to animals at higher trophic levels .

Case Studies

- Environmental Impact on Birds :

- Human Health Risk Assessments :

Table 1: Summary of Biological Activities Related to Acenaphthene-d10

Table 2: Comparison of Acenaphthene-d10 with Other PAHs

| Compound | CAS Number | Molecular Weight (g/mol) | Solubility (in water) |

|---|---|---|---|

| Acenaphthene-d10 | 15067-26-2 | 162.24 | Low |

| Phenanthrene | 85-01-8 | 178.23 | Low |

| Chrysene | 218-01-9 | 228.25 | Very low |

Eigenschaften

IUPAC Name |

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-WHUVPORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893473 | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Acenaphthene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15067-26-2 | |

| Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15067-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of acenaphthene-d10 in analytical chemistry?

A1: Acenaphthene-d10 serves as an internal standard in quantitative GC-MS analysis for various environmental pollutants, including PAHs, polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs) [, , , ]. It helps in accurate quantification by correcting for variations during sample preparation and analysis.

Q2: Why is acenaphthene-d10 chosen as an internal standard over regular acenaphthene?

A2: The deuterium atoms in acenaphthene-d10 cause a slight mass shift in the molecule compared to regular acenaphthene. This difference in mass allows the GC-MS to distinguish between the internal standard and the target analyte, even if they have similar chemical properties and retention times.

Q3: Can you elaborate on the advantages of using internal standards like acenaphthene-d10 in GC-MS analysis?

A3: Internal standards improve the reliability and accuracy of quantitative analysis. They help to:

Q4: How is the structure of acenaphthene-d10 characterized?

A4: Acenaphthene-d10 has a molecular formula of C12D10 and a molecular weight of 164.28 g/mol. Detailed structural information can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.